molecular formula C11H18ClN7O B1671149 Ethylisopropylamiloride CAS No. 1154-25-2

Ethylisopropylamiloride

Cat. No. B1671149
CAS RN: 1154-25-2
M. Wt: 299.76 g/mol
InChI Key: QDERNBXNXJCIQK-UHFFFAOYSA-N
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Description

Ethylisopropylamiloride is a member of the class of pyrazines. It is an amiloride derivative where the amino substituent of the pyrazine ring adjacent to the chloro substituent has been substituted by an ethyl group and by an isopropyl group . It has been used as a supplement in endothelial cell growth medium and in choline chloride solution as an experimental perfusate .


Molecular Structure Analysis

The molecular formula of Ethylisopropylamiloride is C11H18ClN7O . Its IUPAC name is 3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide . The InChI and Canonical SMILES representations provide further details about its molecular structure .


Chemical Reactions Analysis

While specific chemical reactions involving Ethylisopropylamiloride are not detailed in the retrieved sources, it has been used in studies investigating its effects on cellular processes .


Physical And Chemical Properties Analysis

Ethylisopropylamiloride has a molecular weight of 299.76 g/mol . It has a density of 1.49±0.1 g/cm3 (Predicted), and a melting point of 202-205 °C (lit.) . It is slightly soluble in Acetonitrile (Heated), DMSO, and Methanol .

Scientific Research Applications

  • Electrophysiologic Effects on Cardiac Cells :

    • EIPA is a potent inhibitor of Na+-H+ exchange in tissues, impacting cellular pH regulation. A study by Gold and Strichartz (1991) explored its use-dependent effects on the sodium current of embryonic chick atrial myocytes. They found that EIPA acts as an "open-channel" blocker of the cardiac sodium current at concentrations similar to many type I antiarrhythmic agents (Gold & Strichartz, 1991).
  • Inhibition of Cell Proliferation :

    • In a study on the proliferation of immortalised lymphoblasts from patients with essential hypertension and normotensive controls, Rosskopf, Schröder, and Siffert (1995) found that EIPA inhibited cell growth and DNA synthesis at concentrations higher than 10 µM, suggesting a non-specific effect independent of Na+/H+ exchanger blockade (Rosskopf, Schröder, & Siffert, 1995).
  • Anti-inflammatory Vascular Benefits :

    • Chen, Ma, Whitman, and O’Brien (2004) demonstrated that EIPA limits vascular smooth muscle cell growth and migration and reduces the inflammatory component of atherogenesis and stent neointima formation (Chen, Ma, Whitman, & O’Brien, 2004).
  • Properties in Kidney Membranes :

    • A study by Vigne et al. (1985) used [3H]Ethylpropylamiloride as a radioactive label to identify the Na+/H+ exchange system in membranes of normal and hypertrophied kidneys, indicating its potential for research in renal physiology (Vigne et al., 1985).
  • Na-H Exchange in Vascular Smooth Muscle :

    • Little, Cragoe, and Bobik (1986) found that EIPA is significantly more potent than amiloride in inhibiting Na influx into smooth muscle, indicating that Na-H exchange is a major influx pathway for Na in rat vascular smooth muscle (Little, Cragoe, & Bobik, 1986).

Safety And Hazards

Ethylisopropylamiloride is classified as a skin irritant (Category 2), eye damage/irritant (Category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN7O/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDERNBXNXJCIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151084
Record name Ethylisopropylamiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylisopropylamiloride

CAS RN

1154-25-2
Record name EIPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylisopropylamiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylisopropylamiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N-Ethyl-N-isopropyl)-amiloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLISOPROPYLAMILORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW50CE070T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
KS Lang, S Myssina, V Tanneur, T Wieder… - Naunyn-Schmiedeberg's …, 2003 - Springer
… In conclusion, the present paper reveals a novel effect of ethylisopropylamiloride, ie, the … Ethylisopropylamiloride or related drugs may thus prove to be useful pharmacological tools …
Number of citations: 95 link.springer.com
H Liu, PM Cala, SE Anderson - Journal of molecular and cellular cardiology, 1997 - Elsevier
Numerous studies suggest that in adult hearts myocardial ischemic injury is in part the result of proton stimulation of Na/H exchange which increases intracellular Na (Na i ) and thus …
Number of citations: 48 www.sciencedirect.com
S Fujita, M Endoh - Naunyn-Schmiedeberg's archives of pharmacology, 1999 - Springer
In rabbit, ventricular myocytes loaded with indo-1/AM, angiotensin II (0.1 nM–0.1 µM) exerted a positive inotropic effect with a significant increase in the amplitude of Ca 2+ transients. …
Number of citations: 43 link.springer.com
E Schömig, J Michael-Hepp, CL Schönfeld - … -Schmiedeberg's archives of …, 1989 - Springer
The diuretic amiloride and its N-5 substituted analogue ethylisopropylamiloride (EIPA) inhibit both the specific high affinity desipramine binding to isolated plasma membranes of PC12 …
Number of citations: 11 link.springer.com
E Bugge, J Munch-Ellingsen, K Ytrehus - Basic research in cardiology, 1996 - Springer
… The aim of the present study was to examine if pre- or postischemic treatment with ethylisopropylamiloride (EIPA), a selective Na+/H + exchange inhibitor, could reduce infarct size in …
Number of citations: 61 link.springer.com
JW Phillis, AY Estevez, LL Guyot, MH O'Regan - Brain research, 1999 - Elsevier
The effect of the selective Na + /H + antiporter inhibitor 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) on cerebral ischemia/reperfusion injury was evaluated in the Mongolian gerbil. Ischemia …
Number of citations: 66 www.sciencedirect.com
A Bobik, A Grooms, PJ Little… - … of Physiology-Cell …, 1991 - journals.physiology.org
The reported effects of alterations in Na-H exchange activity on mitogenesis are variable and appear dependent on the cell type examined. We examined the effects of reductions in …
Number of citations: 58 journals.physiology.org
JW Phillis, MH O'Regan, D Song - Brain research, 1998 - Elsevier
The effect of the selective Na + /H + antiporter inhibitor 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) on amino acid release from the ischemic/reperfused rat cerebral cortex was investigated …
Number of citations: 20 www.sciencedirect.com
CM Tse, SA Levine, CH Yun, MH Montrose… - Journal of Biological …, 1993 - Elsevier
A unique Na+/H+ exchanger isoform, NHE-2, was cloned and characterized. NHE-2 is a protein of 809 amino acids with a calculated size of 90,787. It exhibits overall amino acid identity …
Number of citations: 274 www.sciencedirect.com
P Vigne, C Frelin, M Audinot, M Borsotto… - The EMBO …, 1984 - embopress.org
… On both types of preparation, the order of potency of the different molecules tested is: ethylisopropylamiloride greater than ethylpropylamiloride (EPA) greater than amiloride greater …
Number of citations: 40 www.embopress.org

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